Cas no 2648928-90-7 ((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methoxy-4-oxobutanoic acid)

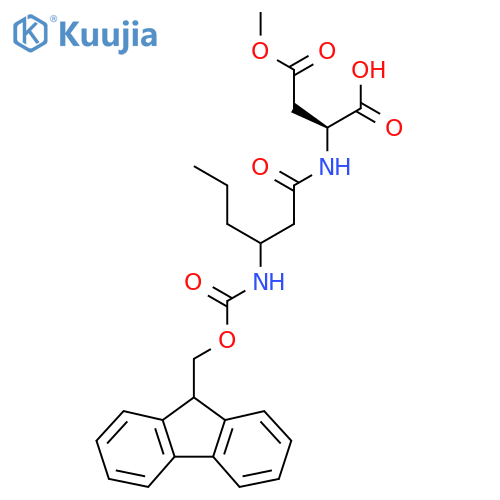

2648928-90-7 structure

商品名:(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methoxy-4-oxobutanoic acid

(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methoxy-4-oxobutanoic acid 化学的及び物理的性質

名前と識別子

-

- (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methoxy-4-oxobutanoic acid

- 2648928-90-7

- EN300-1521114

- (2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methoxy-4-oxobutanoic acid

-

- インチ: 1S/C26H30N2O7/c1-3-8-16(13-23(29)28-22(25(31)32)14-24(30)34-2)27-26(33)35-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,16,21-22H,3,8,13-15H2,1-2H3,(H,27,33)(H,28,29)(H,31,32)/t16?,22-/m0/s1

- InChIKey: UKGPPOWCUVQDCO-XLDIYJRPSA-N

- ほほえんだ: O(C(NC(CC(N[C@H](C(=O)O)CC(=O)OC)=O)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 482.20530130g/mol

- どういたいしつりょう: 482.20530130g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 35

- 回転可能化学結合数: 13

- 複雑さ: 736

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 131Ų

(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methoxy-4-oxobutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1521114-5.0g |

(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methoxy-4-oxobutanoic acid |

2648928-90-7 | 5g |

$3189.0 | 2023-06-05 | ||

| Enamine | EN300-1521114-0.1g |

(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methoxy-4-oxobutanoic acid |

2648928-90-7 | 0.1g |

$968.0 | 2023-06-05 | ||

| Enamine | EN300-1521114-0.25g |

(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methoxy-4-oxobutanoic acid |

2648928-90-7 | 0.25g |

$1012.0 | 2023-06-05 | ||

| Enamine | EN300-1521114-100mg |

(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methoxy-4-oxobutanoic acid |

2648928-90-7 | 100mg |

$968.0 | 2023-09-26 | ||

| Enamine | EN300-1521114-1000mg |

(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methoxy-4-oxobutanoic acid |

2648928-90-7 | 1000mg |

$1100.0 | 2023-09-26 | ||

| Enamine | EN300-1521114-2500mg |

(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methoxy-4-oxobutanoic acid |

2648928-90-7 | 2500mg |

$2155.0 | 2023-09-26 | ||

| Enamine | EN300-1521114-5000mg |

(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methoxy-4-oxobutanoic acid |

2648928-90-7 | 5000mg |

$3189.0 | 2023-09-26 | ||

| Enamine | EN300-1521114-1.0g |

(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methoxy-4-oxobutanoic acid |

2648928-90-7 | 1g |

$1100.0 | 2023-06-05 | ||

| Enamine | EN300-1521114-50mg |

(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methoxy-4-oxobutanoic acid |

2648928-90-7 | 50mg |

$924.0 | 2023-09-26 | ||

| Enamine | EN300-1521114-10000mg |

(2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methoxy-4-oxobutanoic acid |

2648928-90-7 | 10000mg |

$4729.0 | 2023-09-26 |

(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methoxy-4-oxobutanoic acid 関連文献

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

2648928-90-7 ((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methoxy-4-oxobutanoic acid) 関連製品

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量